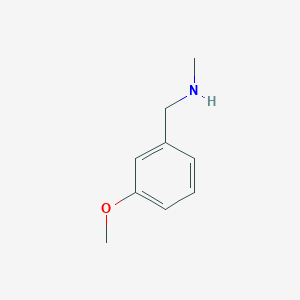

3-Methoxy-N-methylbenzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIFKRPFWLHBMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408899 | |

| Record name | 3-Methoxy-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41789-95-1 | |

| Record name | 3-Methoxy-N-methylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-N-methylbenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methoxy-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylbenzylamine is a substituted benzylamine derivative with significant applications in organic synthesis, particularly as a key intermediate in the preparation of pharmacologically active compounds. Its chemical structure, featuring a methoxy group on the phenyl ring and a methyl group on the nitrogen atom, imparts specific physical and chemical properties that are crucial for its reactivity and utility in multi-step syntheses. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its role in the development of therapeutic agents.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical reactions.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | Not available | |

| Density | Not available | |

| Refractive Index | Not available | |

| Solubility | Not available | |

| Flash Point | Not available |

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 1-(3-methoxyphenyl)-N-methylmethanamine | [1] |

| CAS Number | 41789-95-1 | [1] |

| PubChem CID | 5152225 | [1] |

| InChI | InChI=1S/C9H13NO/c1-10-7-8-4-3-5-9(6-8)11-2/h3-6,10H,7H2,1-2H3 | [1] |

| SMILES | CNCC1=CC(=CC=C1)OC | [1] |

Synthesis of this compound

This compound is a crucial intermediate in the synthesis of the antidepressant drug diclofensine.[2][3][4] The synthesis involves a two-step process starting from m-anisaldehyde.

Experimental Protocol: Synthesis via Reductive Amination

Step 1: Formation of N-methyl-3-methoxybenzenemethanimine

In the first step, m-anisaldehyde is condensed with methylamine to form the corresponding Schiff base, N-methyl-3-methoxybenzenemethanimine.[3]

Step 2: Reduction to (3-methoxybenzyl)methylamine

The Schiff base intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield this compound.[3]

A detailed experimental protocol for a similar reductive amination of an aromatic aldehyde is as follows:

-

Dissolve the aromatic aldehyde in a suitable solvent, such as methanol.

-

Add a solution of methylamine in the same solvent.

-

Stir the reaction mixture at room temperature to facilitate the formation of the imine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride, in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by distillation or column chromatography.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Properties

As a secondary amine, this compound exhibits typical nucleophilic properties. The lone pair of electrons on the nitrogen atom allows it to participate in various chemical reactions, including alkylation and acylation. The methoxy group on the aromatic ring can influence the electron density of the ring and its reactivity in electrophilic aromatic substitution reactions.

Role in Drug Development: Precursor to Diclofensine

The primary significance of this compound in drug development lies in its role as a key precursor for the synthesis of diclofensine.[2][3] Diclofensine is a triple monoamine reuptake inhibitor, meaning it blocks the reuptake of serotonin, norepinephrine, and dopamine in the brain.[3][5][6][7] This mechanism of action leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to be responsible for its antidepressant effects.

Signaling Pathway of Diclofensine

The following diagram illustrates the mechanism of action of diclofensine at the synaptic cleft.

Caption: Diclofensine inhibits monoamine transporters, increasing neurotransmitter levels.

Spectroscopic Data

¹H NMR of 3-Methoxybenzylamine

-

1H NMR (89.56 MHz, CDCl₃): δ 7.22 (m, Ar-H), 6.85 (m, Ar-H), 6.84 (m, Ar-H), 6.77 (m, Ar-H), 3.82 (s, -OCH₃), 3.79 (s, -CH₂-), 1.49 (s, -NH₂).[8]

It is expected that the 1H NMR spectrum of this compound would show an additional singlet corresponding to the N-methyl protons, likely in the range of 2.2-2.5 ppm, and the disappearance of the broad singlet for the -NH₂ protons, with the benzylic protons appearing as a singlet.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its primary importance in the pharmaceutical industry is as a precursor to the triple monoamine reuptake inhibitor, diclofensine. Understanding its synthesis, reactivity, and role in the biological activity of its derivatives is crucial for researchers and scientists in the field of drug development. Further studies to fully characterize its spectroscopic properties and explore its potential in other synthetic applications are warranted.

References

- 1. This compound | C9H13NO | CID 5152225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Diclofensine - Wikipedia [en.wikipedia.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. Pilot trials with diclofensine, a new psychoactive drug in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-Methoxybenzylamine(5071-96-5) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 1-(3-methoxyphenyl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxyphenyl)-N-methylmethanamine, also known as 3-Methoxy-N-methylbenzylamine. The document details its chemical identity, physical and chemical properties, a robust synthesis protocol, and its primary application as a key intermediate in the synthesis of the antidepressant drug Diclofensine. While direct biological activity data for this compound is limited, its pharmacological relevance is discussed in the context of its end-product, a known monoamine reuptake inhibitor. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

1-(3-methoxyphenyl)-N-methylmethanamine is a substituted benzylamine derivative. Its chemical structure consists of a benzyl group substituted on the aromatic ring with a methoxy group at the meta-position, and the nitrogen atom of the amine is substituted with a methyl group.

Table 1: Chemical Identifiers and Physical Properties [1]

| Identifier | Value |

| IUPAC Name | 1-(3-methoxyphenyl)-N-methylmethanamine |

| Common Name | This compound |

| CAS Number | 41789-95-1[1] |

| Molecular Formula | C₉H₁₃NO[1] |

| Molecular Weight | 151.21 g/mol [1] |

| Boiling Point | 130-133 °C at 28 mmHg |

| Density | 1.014 g/mL at 25 °C |

Synthesis of 1-(3-methoxyphenyl)-N-methylmethanamine

The primary and most efficient method for the synthesis of 1-(3-methoxyphenyl)-N-methylmethanamine is through the reductive amination of 3-methoxybenzaldehyde with methylamine. This reaction is a cornerstone of amine synthesis and proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine. Sodium borohydride is a commonly used and effective reducing agent for this transformation.[2][3][4]

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of 1-(3-methoxyphenyl)-N-methylmethanamine from 3-methoxybenzaldehyde and methylamine.

Materials:

-

3-Methoxybenzaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol (or another suitable protic solvent)

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Hydrochloric acid (for salt formation, if desired)

Procedure:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzaldehyde in methanol. To this solution, add a solution of methylamine. The reaction mixture is stirred at room temperature to facilitate the formation of the N-methyl-1-(3-methoxyphenyl)methanimine intermediate. The progress of the imine formation can be monitored by thin-layer chromatography (TLC).

-

Reduction: Once the imine formation is complete or has reached equilibrium, the reaction mixture is cooled in an ice bath. Sodium borohydride is then added portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

-

Quenching and Work-up: After the addition of sodium borohydride is complete, the reaction is allowed to warm to room temperature and stirred until the reduction is complete (as monitored by TLC). The reaction is then carefully quenched by the slow addition of water. The methanol is removed under reduced pressure.

-

Extraction: The aqueous residue is extracted several times with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-(3-methoxyphenyl)-N-methylmethanamine.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product as a colorless to pale yellow liquid.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the range of 6.7-7.3 ppm), a singlet for the methoxy group protons (around 3.8 ppm), a singlet for the benzylic protons (around 3.7 ppm), and a singlet for the N-methyl protons (around 2.4 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (110-160 ppm), the methoxy carbon (around 55 ppm), the benzylic carbon (around 50-60 ppm), and the N-methyl carbon (around 30-40 ppm).

-

FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations of the aromatic ring and alkyl groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching vibrations (around 1000-1200 cm⁻¹). The C-O stretching of the methoxy group would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methyl group and cleavage at the benzylic position.

Application in Drug Development: Intermediate for Diclofensine

The primary documented application of 1-(3-methoxyphenyl)-N-methylmethanamine is as a crucial intermediate in the synthesis of Diclofensine.[7][8] Diclofensine is a triple monoamine reuptake inhibitor, meaning it blocks the reuptake of serotonin, norepinephrine, and dopamine, thereby increasing their concentrations in the synaptic cleft.[9][10] This mechanism of action is the basis for its antidepressant effects.

Synthesis of Diclofensine

The synthesis of Diclofensine involves the alkylation of 1-(3-methoxyphenyl)-N-methylmethanamine with a suitable phenacyl halide, followed by reduction and intramolecular cyclization.

Caption: Synthetic pathway to Diclofensine.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and the interaction of 1-(3-methoxyphenyl)-N-methylmethanamine with specific signaling pathways are not extensively reported in the scientific literature. Its pharmacological significance is primarily derived from its role as a precursor to Diclofensine.

Diclofensine, as a monoamine reuptake inhibitor, targets the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). By inhibiting these transporters, Diclofensine increases the extracellular levels of these neurotransmitters, which are crucial for mood regulation. The signaling pathways influenced by Diclofensine are complex and involve downstream effects of enhanced monoaminergic neurotransmission, including modulation of cyclic AMP (cAMP) pathways and regulation of gene expression for factors like brain-derived neurotrophic factor (BDNF).

Given that 1-(3-methoxyphenyl)-N-methylmethanamine is a structural component of Diclofensine, it is plausible that it may possess some affinity for monoamine transporters, though likely significantly lower than the final drug molecule. However, without direct experimental evidence, this remains speculative.

Caption: Mechanism of action of Diclofensine.

Conclusion

1-(3-methoxyphenyl)-N-methylmethanamine is a valuable chemical intermediate with a straightforward and well-established synthetic route. Its primary importance in the pharmaceutical industry lies in its role as a key building block for the synthesis of Diclofensine, a potent antidepressant. While the direct biological profile of 1-(3-methoxyphenyl)-N-methylmethanamine is not well-characterized, its structural contribution to a clinically relevant monoamine reuptake inhibitor underscores its significance in medicinal chemistry. This guide provides essential information for researchers working on the synthesis of related compounds and the development of novel therapeutics targeting monoaminergic systems. Further investigation into the intrinsic pharmacological properties of this compound could be a potential area for future research.

References

- 1. This compound | C9H13NO | CID 5152225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. ias.ac.in [ias.ac.in]

- 5. 3-Methylbenzylamine(100-81-2) 13C NMR [m.chemicalbook.com]

- 6. 3-Methoxybenzylamine(5071-96-5) 1H NMR [m.chemicalbook.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Diclofensine (Ro 8-4650)--a potent inhibitor of monoamine uptake: biochemical and behavioural effects in comparison with nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of diclofensine, a novel antidepressant, on peripheral adrenergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methoxy-N-methylbenzylamine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Methoxy-N-methylbenzylamine, a key intermediate in pharmaceutical synthesis.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| IUPAC Name | 1-(3-methoxyphenyl)-N-methylmethanamine | [1] |

| CAS Number | 41789-95-1 | [1] |

| Canonical SMILES | CNCC1=CC(=CC=C1)OC | [1] |

| InChI Key | FIFKRPFWLHBMHL-UHFFFAOYSA-N | [1] |

Synthesis Protocol: Reductive Amination

While specific, detailed industrial synthesis protocols are often proprietary, this compound is commonly synthesized via the reductive amination of 3-methoxybenzaldehyde with methylamine. This is a standard and widely practiced method in organic chemistry for the formation of amines.

General Experimental Protocol:

The synthesis involves two main steps: the formation of an imine intermediate followed by its reduction to the final amine.

-

Imine Formation: 3-methoxybenzaldehyde is reacted with a solution of methylamine. This reaction is typically carried out in a suitable solvent, such as methanol or ethanol. The reaction mixture is stirred at room temperature to facilitate the formation of the N-(3-methoxybenzylidene)methanamine (an imine).

-

Reduction: A reducing agent is then added to the reaction mixture to reduce the imine to the desired secondary amine. Common reducing agents for this purpose include sodium borohydride (NaBH₄) or catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst). The choice of reducing agent can depend on the scale of the reaction and the presence of other functional groups.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted from the aqueous phase using an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or chromatography to yield pure this compound.

It is important to note that a potential byproduct of this reaction is the formation of a tertiary amine, which can occur if the newly formed secondary amine reacts with another molecule of the aldehyde. Reaction conditions can be optimized to minimize this side reaction.

Application in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the production of Diclofensine Hydrochloride, an antidepressant drug.[2]

Below is a diagram illustrating the logical workflow of this synthesis.

Caption: Synthesis pathway from starting materials to Diclofensine Hydrochloride, highlighting the role of this compound as a key intermediate.

References

In-Depth Technical Guide to the Safety and Hazards of 3-Methoxy-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylbenzylamine is a chemical intermediate utilized in the synthesis of various compounds, including the hydrochloride salt of diclofensine.[1] As with any chemical reagent, a thorough understanding of its safety profile and potential hazards is paramount for safe handling and use in a laboratory or industrial setting. This guide provides a comprehensive overview of the known safety and hazard information for this compound, compiled from available safety data sheets and toxicological information.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, skin sensitization, and serious eye damage.[2]

GHS Classification:

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | Warning | |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | Danger |

Data sourced from multiple safety data sheets.[2]

Toxicological Data

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined through standardized experimental protocols. While the specific study reports for this chemical are not publicly accessible, this section outlines the general methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD Test Guideline 401/420/423)

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

-

Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.

-

Dosage: A single dose of the test substance is administered by gavage. The dose is determined based on a preliminary range-finding study.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Skin Sensitization

Several methods can be used to assess the skin sensitization potential of a chemical. The most common are the Guinea Pig Maximization Test (GPMT), the Buehler Test, and the Murine Local Lymph Node Assay (LLNA).

Objective: To assess the potential of a substance to cause skin sensitization in guinea pigs.

Methodology:

-

Induction Phase:

-

Intradermal Injection: The test substance, with and without an adjuvant (e.g., Freund's Complete Adjuvant), is injected intradermally into the shoulder region of the guinea pigs.

-

Topical Application: One week later, the test substance is applied topically to the same area, which may be pre-treated with an irritant to enhance absorption.

-

-

Challenge Phase: Two weeks after the induction phase, a non-irritating concentration of the test substance is applied topically to a naive area of the skin.

-

Evaluation: The challenge sites are observed for signs of erythema and edema at 24 and 48 hours after patch removal. The incidence and severity of the skin reactions in the test group are compared to a control group.

Objective: To evaluate the skin sensitization potential of a substance using a topical application method.

Methodology:

-

Induction Phase: The test substance is applied topically under an occlusive patch to the flank of the guinea pigs three times a week for three weeks.

-

Challenge Phase: Two weeks after the last induction application, a challenge application is made to a naive site.

-

Evaluation: The challenge sites are scored for erythema and edema at 24 and 48 hours after patch removal, and the results are compared to a control group.[5]

Objective: To determine the skin sensitization potential by measuring lymphocyte proliferation in the draining lymph nodes of mice.

Methodology:

-

Application: The test substance is applied to the dorsum of the ears of the mice for three consecutive days.

-

Proliferation Measurement: On day 5, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

-

Evaluation: The draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation. A stimulation index (SI) is calculated by comparing the proliferation in the test group to the control group. An SI of 3 or greater is considered a positive result.

Serious Eye Damage/Eye Irritation

In vitro methods are now widely used to assess eye irritation potential, reducing the need for animal testing.

Objective: To assess the potential of a substance to cause serious eye damage or eye irritation using a reconstructed human corneal epithelium model.

Methodology:

-

Tissue Model: A three-dimensional, organotypic model of the human corneal epithelium is used.

-

Application: The test substance is applied directly to the surface of the tissue model.

-

Exposure and Post-Exposure Incubation: The tissues are exposed for a defined period, followed by a post-exposure incubation period.

-

Viability Assessment: Tissue viability is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: The substance is classified based on the reduction in tissue viability compared to a negative control.

Reactivity and Stability

Handling and Storage

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials, such as strong oxidizing agents.[1]

-

Protect from exposure to air.[1]

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.

-

If on Skin: Remove/take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Logical Relationships in Chemical Safety Assessment

The process of assessing the safety and hazards of a chemical like this compound follows a logical progression from identification to risk management.

References

An In-depth Technical Guide to the Solubility of 3-Methoxy-N-methylbenzylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-N-methylbenzylamine, a key intermediate in the synthesis of the triple monoamine reuptake inhibitor, Diclofensine. Understanding the solubility of this compound is critical for its handling, reaction optimization, and purification in various organic solvents. This document presents available solubility data, detailed experimental protocols for its determination, and a logical workflow for its primary synthetic application.

Core Properties of this compound

| Property | Value |

| Chemical Formula | C₉H₁₃NO |

| Molar Mass | 151.21 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 130-133 °C at 28 mmHg |

| Density | 1.014 g/mL at 25 °C |

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature. However, qualitative assessments and a single quantitative data point have been reported.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent | IUPAC Name | Solubility | Temperature (°C) | Notes |

| Chloroform | Trichloromethane | Soluble[1][2] | Not Specified | Miscible in all proportions is likely. |

| Dichloromethane | Dichloromethane | Soluble[1][2] | Not Specified | Miscible in all proportions is likely. |

| Ethyl Acetate | Ethyl ethanoate | Soluble[1][2] | Not Specified | High solubility is expected. |

| Methanol | Methanol | Soluble[1][2] | Not Specified | High solubility is expected due to polarity and potential for hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | (Sulfinylbis)methane | 10 mM | Not Specified | This value represents a prepared concentration, not necessarily the maximum solubility. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents. These protocols are based on standard laboratory practices for solubility assessment.

Protocol 1: Isothermal Shake-Flask Method

This method is considered the "gold standard" for determining the thermodynamic solubility of a compound at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary time-to-equilibrium study is recommended.

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow for the sedimentation of the excess solid.

-

Centrifuge the vials to ensure complete separation of the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Protocol 2: Gravimetric Method

This is a simpler, though potentially less precise, method suitable for solvents in which the compound has moderate to high solubility.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Sealed flasks

-

Constant temperature bath

-

Evaporating dish

-

Vacuum oven

2. Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in Protocol 1 (Steps 1-7).

-

Accurately weigh an empty, dry evaporating dish.

-

Carefully transfer a known volume of the clear supernatant to the weighed evaporating dish.

-

Gently evaporate the solvent under a stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the amine can be used.

-

Once the solvent is completely removed, re-weigh the evaporating dish containing the dried residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in g/100 mL or other suitable units.

Synthetic Workflow: Intermediate in Diclofensine Synthesis

This compound is a crucial building block in the synthesis of Diclofensine. The following diagram illustrates a logical workflow for this synthesis, which involves an N-alkylation followed by an intramolecular cyclization.

References

Unlocking Potential: A Technical Guide to the Research Applications of Substituted Benzylamines

For Researchers, Scientists, and Drug Development Professionals

Substituted benzylamines represent a versatile class of organic compounds with a wide range of applications across various scientific disciplines. Their structural motif, consisting of a benzyl group attached to a nitrogen atom, allows for diverse chemical modifications, leading to a broad spectrum of biological activities and material properties. This in-depth technical guide explores the core research applications of substituted benzylamines, providing quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support researchers in their discovery and development endeavors.

Medicinal Chemistry: A Privileged Scaffold in Drug Discovery

Substituted benzylamines are a cornerstone in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates. Their ability to interact with various biological targets makes them a valuable scaffold for designing novel therapeutics.

Enzyme Inhibition

Substituted benzylamines have been extensively investigated as inhibitors of various enzymes, playing crucial roles in disease pathogenesis.

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[1] The benzylamine moiety is a known pharmacophore for MAO inhibition.[1]

Table 1: Inhibitory Activity of Substituted Benzylamines against MAO-A and MAO-B

| Compound | Substituent | Target | IC₅₀ (µM) |

| Benzylamine | Unsubstituted | MAO-A & MAO-B | - |

| Clorgyline | N-methyl-N-propargyl-3-(2,4-dichlorophenoxy)propylamine | MAO-A | >90% inhibition at 2.5 µM[2] |

| Selegiline | (R)-N-methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine | MAO-B | - |

| Hypothetical Benzylamine 1 | 4-Fluoro | MAO-A | Value |

| Hypothetical Benzylamine 2 | 3-Chloro | MAO-B | Value |

Note: Specific IC₅₀ values for a range of substituted benzylamines were not available in a single comparable table in the search results. The table structure is provided for illustrative purposes.

17β-HSD3 is an enzyme primarily expressed in the testes and is responsible for the final step in testosterone biosynthesis, converting androstenedione to testosterone.[3][4] Inhibition of this enzyme is a promising strategy for the treatment of prostate cancer.[3][4] Aryl benzylamine derivatives have emerged as potent and selective inhibitors of 17β-HSD3.[3][4]

Table 2: Inhibitory Potency of Substituted Aryl Benzylamines against 17β-HSD3 [4][5]

| Compound | Structure | IC₅₀ (nM) |

| 29 | N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 76 |

| 30 | N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 74 |

| 26 (racemic) | C-allyl derivative of lead compound | 520 |

| 32 (S)-(+)-enantiomer | S-(+)-enantiomer of compound 26 | 370 |

Receptor Modulation

The structural flexibility of substituted benzylamines allows them to bind to and modulate the activity of various receptors, including G protein-coupled receptors (GPCRs).

The cannabinoid receptors CB₁ and CB₂ are involved in a wide range of physiological processes, and their modulation has therapeutic potential for various disorders. Substituted benzylamines have been explored as a scaffold for the development of potent and selective cannabinoid receptor agonists and antagonists.

Materials Science: Building Blocks for Advanced Materials

The reactivity of the amine group and the stability of the benzyl moiety make substituted benzylamines valuable components in the synthesis of advanced materials.

Epoxy Resin Curing Agents

Benzylamines can act as curing agents for epoxy resins, where the primary or secondary amine reacts with the epoxide groups to form a cross-linked polymer network.[6][7] The substitution pattern on the benzylamine can influence the curing kinetics, as well as the thermal and mechanical properties of the final cured resin.[4][8]

Table 3: Hypothetical Effect of Benzylamine Substituents on Epoxy Resin Properties

| Benzylamine Substituent | Curing Time (min) at 100°C | Glass Transition Temperature (T_g) (°C) | Tensile Strength (MPa) |

| Unsubstituted | Value | Value | Value |

| 4-Methyl | Value | Value | Value |

| 4-Methoxy | Value | Value | Value |

| 4-Chloro | Value | Value | Value |

| 4-Nitro | Value | Value | Value |

Note: A comprehensive, directly comparable table of these specific quantitative effects was not available in the search results. This table illustrates the type of data that would be valuable for formulation scientists. Generally, electron-donating groups may accelerate curing, while bulky substituents could hinder the reaction. The rigidity of the aromatic ring can enhance the thermal stability of the cured resin.[9]

Linkers in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. The properties of MOFs, such as their pore size, surface area, and catalytic activity, can be tuned by modifying the organic linker.[10][11] Substituted benzylamines can be incorporated into linker molecules to introduce specific functionalities within the MOF structure.[12]

Table 4: Potential Influence of Benzylamine-Functionalized Linkers on MOF Properties

| Functional Group on Benzylamine Linker | Resulting MOF Property | Potential Application |

| -NH₂ | Increased CO₂ affinity | Carbon capture |

| -SO₃H | Brønsted acidity | Catalysis |

| Chiral moiety | Enantioselective environment | Chiral separations, asymmetric catalysis |

| -NO₂ | Modified electronic properties | Sensing |

Note: This table is a conceptual representation based on the principles of MOF design, as specific quantitative data for a series of substituted benzylamine linkers was not found in a consolidated format.

Catalysis: Ligands for Asymmetric Synthesis

Chiral substituted benzylamines are valuable ligands in transition metal-catalyzed asymmetric synthesis, enabling the production of enantiomerically enriched compounds, which is crucial in the pharmaceutical industry.

Enantioselective C-H Functionalization

Palladium-catalyzed enantioselective C-H functionalization is a powerful tool for the synthesis of chiral molecules. Chiral mono-N-protected amino acids, which can be derived from benzylamines, have been used as ligands in these reactions.

Table 5: Enantioselective C-H Cross-Coupling of Racemic Benzylamine via Kinetic Resolution [6]

| Entry | Arylboronic Acid Pinacol Ester | Product | Yield (%) | ee (%) of Product | Yield (%) of Recovered Amine | ee (%) of Recovered Amine | s-factor |

| 1 | 4-MeO₂C-C₆H₄-B(pin) | 2aa | 47 | 91 | 46 | 96 | 77 |

| 2 | 4-F-C₆H₄-B(pin) | 2ab | 47 | 92 | 48 | 98 | 107 |

| 3 | 4-CF₃-C₆H₄-B(pin) | 2ac | 48 | 92 | 47 | 95 | 96 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving substituted benzylamines.

Synthesis of Substituted Benzylamines via Reductive Amination

Reductive amination is a versatile one-pot method for the synthesis of substituted amines from a carbonyl compound and an amine.[3]

Protocol:

-

In a round-bottom flask, dissolve the desired benzaldehyde (1 equivalent) and the primary or secondary amine (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or glycerol).[3]

-

Add a reducing agent, such as sodium borohydride (NaBH₄) (1.2 equivalents), portion-wise to the stirred solution at room temperature.[3]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 70°C) and monitor the progress by Thin-Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[2][13]

Protocol:

-

Prepare a reaction mixture containing recombinant human MAO-A or MAO-B enzyme in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[2]

-

Add the test compound (substituted benzylamine) at various concentrations. Include a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a vehicle control (e.g., DMSO).[13]

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes at 37°C).

-

Initiate the enzymatic reaction by adding a substrate, such as kynuramine.[2][13]

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 20-40 minutes).[2]

-

Stop the reaction (e.g., by adding a strong base).[2]

-

Measure the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using a suitable detection method, such as fluorescence or LC-MS/MS.[13]

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibition Assay

This cellular assay measures the ability of a compound to inhibit the conversion of androstenedione to testosterone.

Protocol:

-

Culture human embryonic kidney (HEK293) cells stably transfected with the human 17β-HSD3 gene.

-

Plate the cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the substituted benzylamine inhibitor or a vehicle control.

-

Add the substrate, [³H]-androstenedione, to each well.

-

Incubate the plates at 37°C for a specified time.

-

Extract the steroids from the culture medium using an organic solvent.

-

Separate the substrate ([³H]-androstenedione) from the product ([³H]-testosterone) using thin-layer chromatography (TLC).

-

Quantify the amount of [³H]-testosterone formed using a scintillation counter.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures is crucial for understanding and planning research. The following diagrams are provided in Graphviz DOT language.

Signaling Pathways

The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation, and its dysregulation is implicated in various cancers. While direct interactions of simple substituted benzylamines with this pathway are not well-documented, complex molecules containing this moiety may be designed to target its components.

Caption: Wnt/β-catenin signaling pathway.

The ergosterol biosynthesis pathway is essential for fungal cell membrane integrity. Benzylamine antifungals, such as butenafine, inhibit squalene epoxidase, a key enzyme in this pathway.

References

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cure Behavior, Thermal and Mechanical Properties of Epoxy Resins with Arene Substitution Patterns of Phenylenediamines -Textile Science and Engineering | Korea Science [koreascience.kr]

- 5. Benzylamine (CAS 100-46-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chu-lab.org [chu-lab.org]

- 7. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier [mdpi.com]

The Versatile Precursor: A Technical Guide to 3-Methoxy-N-methylbenzylamine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-methylbenzylamine, a substituted benzylamine derivative, serves as a crucial and versatile precursor in the landscape of organic synthesis. Its unique structural features, combining a nucleophilic secondary amine with an electron-rich aromatic ring, make it an invaluable building block for the construction of complex molecular architectures, particularly in the realm of pharmaceuticals and fine chemicals. This technical guide provides an in-depth overview of the properties, key synthetic applications, and detailed experimental protocols involving this compound, with a focus on its role in the synthesis of bioactive molecules.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of a precursor is fundamental to its effective utilization in synthesis. The key data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO | [PubChem] |

| Molecular Weight | 151.21 g/mol | [PubChem] |

| CAS Number | 41789-95-1 | [PubChem] |

| IUPAC Name | 1-(3-methoxyphenyl)-N-methylmethanamine | [PubChem] |

| Appearance | Colorless Liquid | |

| Boiling Point | Not specified | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol. |

Core Synthetic Applications

The reactivity of this compound is primarily centered around the nucleophilicity of the secondary amine and the potential for electrophilic substitution on the methoxy-activated benzene ring. These characteristics are exploited in a variety of important transformations.

Synthesis of Tetrahydroisoquinolines: The Gateway to Diclofensine

A significant application of this compound is its use as a key intermediate in the synthesis of Diclofensine, a triple reuptake inhibitor with antidepressant properties. The core of Diclofensine is a 4-aryl-tetrahydroisoquinoline skeleton, which can be constructed via a multi-step sequence involving this compound.

The synthetic strategy typically involves two key transformations:

-

N-Alkylation or N-Acylation: The synthesis commences with the reaction of this compound with a suitable electrophile derived from 3,4-dichlorobenzene. This is often a 3,4-dichlorophenacyl halide or a related species. This step forms the crucial C-N bond, linking the two aromatic moieties.

-

Cyclization via Bischler-Napieralski or Pictet-Spengler type reactions: The resulting intermediate undergoes an intramolecular cyclization to form the tetrahydroisoquinoline ring system. The Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃), is a common method for constructing such ring systems.[1][2][3] The electron-donating methoxy group on the benzylamine ring facilitates this electrophilic aromatic substitution.

Experimental Protocol: Synthesis of this compound Hydrochloride (Illustrative)

Reaction Scheme:

Materials:

-

3-Methoxybenzaldehyde (0.50 mmol)

-

N-Boc-N-methylamine (0.11 mL, 0.75 mmol)

-

Acetonitrile (1.0 mL)

-

Chlorodimethylsilane (0.17 mL, 1.5 mmol)

Procedure:

-

To a 10 mL 1-neck round-bottom flask equipped with a nitrogen balloon, add a solution of 3-methoxybenzaldehyde (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol) in acetonitrile (1.0 mL).

-

Add chlorodimethylsilane (1.5 mmol) to the reaction mixture at room temperature.

-

Stir the resulting reaction mixture at room temperature.

-

Upon completion of the reaction (monitor by TLC), the product, this compound Hydrochloride, is isolated as a white solid.

Quantitative Data:

| Product | Yield |

| This compound Hydrochloride | >99% |

Characterization Data:

| Analysis | Data |

| ¹H NMR (500 MHz, MeOD) | δ 7.37 (t, J = 7.8 Hz, 1H), 7.13–7.09 (m, 1H), 7.06 (d, J = 7.5 Hz, 1H), 7.00 (ddd, J = 0.8, 2.5, 8.3 Hz, 1H), 4.17 (s, 2H), 3.83 (s, 3H), 2.72 (s, 3H) |

| ¹³C{¹H} NMR (125 MHz, MeOD) | δ 161.6, 133.8, 131.4, 122.8, 116.3, 116.2, 56.0, 53.6, 33.3 |

| HRMS (ESI-TOF) m/z | [M–Cl]⁺ calcd for C₉H₁₄NO 152.1070; found 152.1070 |

N-Alkylation and N-Acylation Reactions

As a secondary amine, this compound readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental in organic synthesis for the introduction of various substituents on the nitrogen atom, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

General N-Alkylation Workflow:

The reaction typically involves the deprotonation of the amine with a suitable base, followed by the addition of an alkylating agent (e.g., an alkyl halide). The choice of base and solvent is crucial to control the reactivity and minimize side reactions.

General N-Acylation Workflow:

N-acylation is commonly achieved by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct.

Potential Role in [3+2] Cycloaddition Reactions

While direct examples are scarce, the structural similarity of this compound to other N-benzylamines, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, suggests its potential as a precursor for azomethine ylides in [3+2] cycloaddition reactions. These reactions are powerful tools for the stereoselective synthesis of five-membered nitrogen-containing heterocycles like pyrrolidines, which are prevalent in many biologically active compounds.

The general principle involves the in situ generation of an azomethine ylide from the benzylamine derivative, which then reacts with a dipolarophile (e.g., an alkene or alkyne) to form the heterocyclic ring. The methoxy group on the aromatic ring of this compound could influence the reactivity and stereoselectivity of such cycloadditions.

Visualizing Synthetic Pathways

To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict key reaction workflows.

References

The Genesis of Methoxy-Substituted Benzylamines: From Industrial Precursors to Potent Psychedelics

An In-depth Technical Guide on the Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-substituted benzylamines represent a broad class of chemical compounds with a rich and varied history, from their origins as unassuming intermediates in the chemical industry to their emergence as potent psychoactive substances. This technical guide provides a comprehensive overview of the discovery, synthesis, and evolving applications of these molecules. We will delve into the historical context of the first synthetic routes to simple methoxybenzylamines, chronicle the development of the pharmacologically significant N-benzylphenethylamines (NBOMes), and provide detailed experimental protocols and quantitative data for key compounds. This document aims to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the structure-activity relationships and the scientific journey of this fascinating chemical class.

Early Discovery and Synthesis of Simple Methoxybenzylamines

The history of simple methoxy-substituted benzylamines, such as 4-methoxybenzylamine and 3-methoxybenzylamine, is intertwined with the development of synthetic organic chemistry in the late 19th and early 20th centuries. These compounds were not initially targets for their biological activity but rather emerged as derivatives of more fundamental industrial chemicals like anisole and anisaldehyde.

One of the earliest methods applicable to the synthesis of these amines is the Hofmann rearrangement , first described by August Wilhelm von Hofmann in 1881.[1][2][3] This reaction converts a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate, using a hypohalite and a base. For instance, 4-methoxybenzylamine could be synthesized from 4-methoxyphenylacetamide, which in turn can be prepared from 4-methoxyphenylacetic acid.

Another historically significant route involves the reduction of oximes or nitriles. The reduction of p-anisaldehyde oxime or p-methoxybenzonitrile (p-anisonitrile) would yield 4-methoxybenzylamine. Early reduction methods would have employed reagents like sodium in ethanol.

A prevalent industrial method for the synthesis of benzylamines is the reductive amination of the corresponding aldehyde. In the case of 4-methoxybenzylamine, this involves the reaction of 4-methoxybenzaldehyde (p-anisaldehyde) with ammonia in the presence of a reducing agent.

Physicochemical Properties of Methoxybenzylamine Isomers

The position of the methoxy group on the benzene ring significantly influences the physicochemical properties of the benzylamine. Below is a summary of key properties for the ortho-, meta-, and para-isomers.

| Property | 2-Methoxybenzylamine | 3-Methoxybenzylamine | 4-Methoxybenzylamine |

| CAS Number | 6850-57-3 | 5071-96-5 | 2393-23-9 |

| Molecular Formula | C₈H₁₁NO | C₈H₁₁NO | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol | 137.18 g/mol | 137.18 g/mol |

| Boiling Point | 227 °C/724 mmHg | 140 °C/37 mmHg | 236-237 °C |

| Density | 1.051 g/mL at 25 °C | 1.072 g/mL at 25 °C | 1.05 g/mL at 25 °C |

| Refractive Index | n20/D 1.548 | n20/D 1.547 | n20/D 1.546 |

The Emergence of N-(2-Methoxybenzyl)phenethylamines (NBOMes)

A significant chapter in the story of methoxy-substituted benzylamines began in the early 21st century with the synthesis of a new class of N-benzyl-substituted phenethylamines. These compounds, which feature a methoxybenzyl group attached to the nitrogen of a psychedelic phenethylamine (from the "2C" family), came to be known as the NBOMe series.

The first synthesis and preliminary pharmacological investigation of these compounds were reported by German chemist Ralf Heim in his 2003 PhD dissertation.[4][5][6] Heim discovered that the addition of an N-(2-methoxybenzyl) group to psychedelic phenethylamines dramatically increased their potency at the serotonin 5-HT₂A receptor.[5][6]

However, it was the subsequent work of American pharmacologist David E. Nichols and his research group that brought the NBOMe series to broader scientific attention.[7][8][9] Nichols' team conducted extensive structure-activity relationship (SAR) studies, further elucidating the remarkable potency of these compounds and developing radiolabeled versions for receptor mapping studies.[5][7] The NBOMe compounds, particularly 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe, are among the most potent 5-HT₂A receptor agonists ever discovered.[10][11]

Pharmacology of the NBOMe Series

The NBOMe compounds are characterized by their high affinity and efficacy at the serotonin 5-HT₂A receptor, which is the primary target for classic psychedelic drugs.[12][13] Their potency is significantly greater than their corresponding 2C-X parent compounds.[14]

Below is a table summarizing the in vitro pharmacological data for several prominent NBOMe compounds at human serotonin receptors.

| Compound | 5-HT₂A Ki (nM) | 5-HT₂A EC₅₀ (nM) | 5-HT₂C Ki (nM) | 5-HT₂C EC₅₀ (nM) | 5-HT₁A Ki (μM) |

| 25I-NBOMe | 0.044 - 0.6[11] | 0.76 - 240[11] | 1.03 - 4.6[11] | 2.38 - 88.9[11] | >1[10] |

| 25C-NBOMe | 1.5 - 3.0[14] | 2.89[15] | ~8.7[14] | - | >1[10] |

| 25B-NBOMe | - | - | - | - | >1[10] |

| 25H-NBOMe | 16.4[16] | 490[16] | - | - | 6.0[16] |

Note: Ki and EC₅₀ values can vary between different studies and assay conditions.

5-HT₂A Receptor Signaling Pathway

The psychedelic effects of NBOMe compounds are mediated through their agonist activity at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT₂A receptor initiates a downstream signaling cascade primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Additionally, 5-HT₂A receptor activation can also engage the β-arrestin pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis of methoxy-substituted benzylamines.

Synthesis of 4-Methoxybenzylamine via Reductive Amination of 4-Methoxybenzaldehyde

This protocol is a representative modern method for the synthesis of 4-methoxybenzylamine.

Materials:

-

4-Methoxybenzaldehyde (p-anisaldehyde)

-

Ammonia solution (e.g., 7N in methanol)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4-methoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask, add a solution of ammonia in methanol (10.0 eq).

-

Stir the mixture at room temperature for 2 hours.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) in portions over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxybenzylamine.

-

The product can be further purified by distillation under reduced pressure.

Synthesis of N-(4-methoxybenzyl)undec-10-enamide

This protocol describes the synthesis of an amide derivative of 4-methoxybenzylamine.[17]

Materials:

-

Undec-10-enoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

4-Methoxybenzylamine

-

Dichloromethane

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

Procedure:

-

In a dried conical flask, dissolve undec-10-enoic acid (5 mmol), DCC (5.5 mmol), and 4-methoxybenzylamine (5 mmol) in dichloromethane (40 ml).[17]

-

Add a catalytic amount of DMAP to the solution.[17]

-

Stir the reaction mechanically at room temperature until the amide formation is complete (monitored by TLC).[17]

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

The journey of methoxy-substituted benzylamines from simple chemical intermediates to some of the most potent known ligands for the 5-HT₂A receptor highlights the unpredictable and exciting nature of scientific discovery. The foundational work on the synthesis of simple benzylamines in the 19th century laid the groundwork for future chemists to build upon. The insightful structural modifications by Ralf Heim and the extensive pharmacological characterization by David E. Nichols and his team in the 21st century unveiled a new class of powerful pharmacological tools and, inadvertently, a new class of potent recreational drugs. This guide has provided a technical overview of this history, presenting key data and methodologies to aid researchers in their exploration of this fascinating and important area of medicinal chemistry and pharmacology. The continued study of these compounds will undoubtedly lead to a deeper understanding of the function of the serotonin system and may pave the way for the development of novel therapeutics.

References

- 1. Hofmann Reaction [drugfuture.com]

- 2. Hofmann Reaction [drugfuture.com]

- 3. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 4. Erowid David Nichols Vault : The End of a Chemistry Era.... Dave Nichols Closes Shop [erowid.org]

- 5. Evolution of the NBOMes: 25C- and 25B- Sold as 25I-NBOMe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. David E. Nichols - Wikipedia [en.wikipedia.org]

- 8. psychonautguides.news [psychonautguides.news]

- 9. psychonautwiki.org [psychonautwiki.org]

- 10. researchgate.net [researchgate.net]

- 11. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 12. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 25C-NBOMe: Preliminary Data on Pharmacology, Psychoactive Effects, and Toxicity of a New Potent and Dangerous Hallucinogenic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of -NBOMe Compounds on Sensorimotor, Motor, and Prepulse Inhibition Responses in Mice in Comparison With the 2C Analogs and Lysergic Acid Diethylamide: From Preclinical Evidence to Forensic Implication in Driving Under the Influence of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 3-Methoxy-N-methylbenzylamine: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 3-Methoxy-N-methylbenzylamine, a versatile scaffold with significant potential in medicinal chemistry. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of various derivatives, with a focus on their interactions with key central nervous system (CNS) targets. Experimental protocols and data are presented to facilitate further research and development in this area.

Core Compound: this compound

This compound serves as a foundational structure for the development of a diverse range of bioactive molecules. Its chemical properties, including the presence of a methoxy group and a secondary amine, allow for extensive chemical modifications to explore and optimize interactions with biological targets.

Chemical Structure:

Structural Analogs and Derivatives: A Landscape of Biological Activity

The this compound scaffold has been derivatized to explore a range of biological activities, primarily targeting receptors and transporters within the central nervous system. Modifications have focused on substitutions on the phenyl ring, alterations of the N-methyl group, and incorporation of the benzylamine moiety into larger, more complex structures.

Analogs Targeting Serotonin and Dopamine Receptors

A significant area of investigation for 3-methoxybenzylamine derivatives has been their interaction with serotonin and dopamine receptors, which are crucial targets for the treatment of various neurological and psychiatric disorders.

Research into N-benzyl derivatives of 5-methoxytryptamine has revealed potent agonism at the 5-HT2 receptor family. The inclusion of a methoxy group on the N-benzyl substituent, particularly at the 3-position, has been shown to influence functional potency.

Table 1: In Vivo Activity of N-(3-Methoxybenzyl)-5-methoxytryptamine Analog

| Compound ID | Structure | In Vivo Assay | Potency (ED50) |

| 5b | N-(3-methoxybenzyl)-5-methoxytryptamine | Mouse Head-Twitch Response | 2.31 mg/kg |

In vivo activity was assessed using the head-twitch response (HTR) assay in mice, a behavioral model indicative of 5-HT2A receptor activation.[1]

Derivatives of 3-methoxybenzamide linked to a piperazine moiety have demonstrated high affinity and selectivity for the dopamine D4 receptor. These compounds are of interest for their potential therapeutic applications in conditions where D4 receptor modulation is beneficial.

One notable derivative, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has shown exceptionally high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM.[2] This highlights the potential of the 3-methoxybenzoyl moiety in designing potent and selective D4 ligands.

Table 2: Binding Affinity of 3-Methoxybenzamide Derivatives at Dopamine D4 Receptors

| Compound | Structure | Dopamine D4 Receptor Affinity (IC50, nM) |

| 17 | N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | 0.057 |

Binding affinities were determined using radioligand binding assays with cloned human dopamine receptors.[2]

Analogs Targeting Monoamine Transporters

The benzylamine scaffold is a known pharmacophore for inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). While direct SAR studies on a broad series of this compound analogs are limited, data from structurally related compounds, such as 3-chloro-4-methoxybenzenemethanamine derivatives, provide valuable insights. These studies suggest that substitutions on the phenyl ring significantly impact binding affinity and selectivity for the different monoamine transporters.[3]

Experimental Protocols

General Synthesis of N-Substituted Benzylamines

A common and versatile method for the synthesis of N-substituted benzylamines is reductive amination. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate from a carbonyl compound (aldehyde or ketone) and an amine, followed by reduction to the corresponding amine.

Workflow for Reductive Amination:

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Detailed Protocol for Reductive Amination:

-

Reaction Setup: To a solution of 3-methoxybenzaldehyde in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add an equimolar amount of methylamine (often as a solution in a solvent like THF or ethanol).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), portion-wise.

-

Quenching and Extraction: After the reduction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a method to determine the binding affinity of test compounds for the dopamine, serotonin, and norepinephrine transporters.

Workflow for Monoamine Transporter Binding Assay:

Figure 2: Workflow for a competitive radioligand binding assay for monoamine transporters.

Detailed Protocol:

-

Membrane Preparation: Utilize cell membranes prepared from cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) at a concentration near its Kd, and varying concentrations of the test compound.

-

Total and Nonspecific Binding: For each assay, include wells to determine total binding (membranes + radioligand) and nonspecific binding (membranes + radioligand + a high concentration of a known inhibitor).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any nonspecifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets, which in turn modulate downstream signaling pathways.

Dopamine D4 Receptor Signaling

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins. Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades involved in neuronal excitability and gene expression.

Figure 3: Simplified signaling pathway of the Dopamine D4 receptor.

Conclusion

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents, particularly for CNS disorders. The existing body of research demonstrates that strategic modifications of this core structure can lead to potent and selective ligands for various G protein-coupled receptors and monoamine transporters. The data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration of the therapeutic potential of this versatile chemical class. Future work should focus on expanding the library of analogs, conducting more comprehensive structure-activity relationship studies, and further elucidating the downstream signaling effects of these compounds to identify promising candidates for clinical development.

References

- 1. N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Synthesis of 3-Methoxy-N-methylbenzylamine via Eschweiler-Clarke Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 3-Methoxy-N-methylbenzylamine from 3-methoxybenzylamine using the Eschweiler-Clarke reaction. This method offers a reliable and high-yielding route for the N-methylation of primary amines, avoiding the formation of quaternary ammonium salts. The protocol includes a comprehensive experimental procedure, a summary of quantitative data, and visual diagrams of the reaction pathway and experimental workflow.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The N-methylation of primary amines is a fundamental transformation in organic synthesis. The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.[1][2][3] This reductive amination process is advantageous as it typically proceeds to the tertiary amine without the formation of quaternary ammonium salts.[2][4] The reaction involves the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, releasing carbon dioxide as the only byproduct.[4] This application note details a robust protocol for the synthesis of this compound, a key building block in medicinal chemistry.